molecular formula C25H39NO3 B14197232 2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one CAS No. 917764-59-1

2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B14197232
CAS No.: 917764-59-1
M. Wt: 401.6 g/mol
InChI Key: GTXQFWARHGBSSE-UHFFFAOYSA-N
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Description

2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazine ring fused with a long hydrocarbon chain

Preparation Methods

The synthesis of 2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-hydroxyheptadecanoic acid chloride with anthranilic acid in the presence of pyridine . This reaction yields the desired benzoxazinone compound, which can then be further modified to produce various derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The benzoxazine ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. .

Scientific Research Applications

2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one can be compared with other benzoxazine derivatives and long-chain fatty acid derivatives. Similar compounds include:

This compound’s unique combination of a benzoxazine ring and a long hydrocarbon chain distinguishes it from other similar compounds,

Properties

CAS No.

917764-59-1

Molecular Formula

C25H39NO3

Molecular Weight

401.6 g/mol

IUPAC Name

2-(1-hydroxyheptadecyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C25H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23(27)24-26-22-19-17-16-18-21(22)25(28)29-24/h16-19,23,27H,2-15,20H2,1H3

InChI Key

GTXQFWARHGBSSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)O1)O

Origin of Product

United States

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